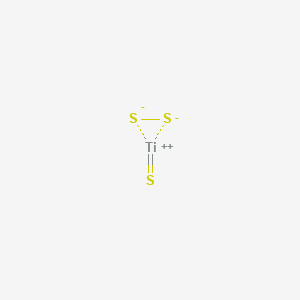

Titanium(VI) sulfide

Description

Properties

InChI |

InChI=1S/S2.S.Ti/c1-2;;/q-2;;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUCSXGYMUXFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-][S-].S=[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stoichiometric Considerations of Titanium Trisulfide Tis3

Analysis of Formal Oxidation State Assignment in TiS₃

The crystal structure of titanium trisulfide is key to understanding the correct formal oxidation state of the titanium atom. TiS₃ possesses a monoclinic crystal structure characterized by one-dimensional chains extending along the b-axis. researchgate.netwikipedia.org Within these chains, titanium atoms are situated at the center of distorted trigonal prisms formed by six sulfur atoms. researchgate.netacs.org These prisms share triangular faces, creating the continuous chain-like structure. researchgate.net The layers formed by these parallel chains are held together by weak van der Waals forces, allowing for exfoliation into thin layers. wikipedia.orghqgraphene.com

Discrepancies and Clarifications Regarding the "Titanium(VI) Sulfide" Designation

The designation "Titanium(VI) sulfide" is incorrect and arises from a misinterpretation of the compound's stoichiometry. Assigning a +6 oxidation state to titanium would necessitate that all three sulfur atoms exist as simple S²⁻ ions, which contradicts the experimentally determined crystal structure containing a disulfide (S₂²⁻) unit. wikipedia.org The presence of the S-S bond in the disulfide anion is a critical feature of the TiS₃ structure.

The correct nomenclature, reflecting the actual ionic composition, would be more complex, such as Titanium(IV) sulfide-disulfide. However, in scientific literature, the compound is overwhelmingly referred to as titanium trisulfide. wikipedia.orgarxiv.org Some sources may also use the name Titanium(IV) sulfide (B99878) to refer to TiS₃, which correctly identifies the titanium oxidation state but not the full anionic composition. wikipedia.org It is essential to rely on the structural data rather than simple stoichiometric ratios to avoid incorrect assumptions about the electronic configuration of the metal center in this and similar complex chalcogenides.

Comparative Analysis with Other Titanium Sulfide Stoichiometries (e.g., TiS₂)

A comparison with the more common titanium disulfide (TiS₂) further clarifies the unique nature of TiS₃. Titanium disulfide has a layered hexagonal or trigonal crystal structure where a sheet of titanium atoms is sandwiched between two sheets of sulfur atoms. materialsproject.org In this structure, each titanium atom is octahedrally coordinated to six sulfur atoms. materialsproject.org

Unlike TiS₃, all sulfur atoms in the TiS₂ lattice exist as simple sulfide ions (S²⁻). materialsproject.org To balance the charge of two S²⁻ anions, the titanium cation in TiS₂ must have a formal oxidation state of +4. materialsproject.org Therefore, while both TiS₂ and TiS₃ contain Titanium(IV), they differ significantly in their crystal structure and the nature of their sulfur anions. This distinction underscores the importance of structural analysis in determining oxidation states in solid-state compounds.

The key differences between the two stoichiometries are summarized in the interactive table below.

| Feature | Titanium Trisulfide (TiS₃) | Titanium Disulfide (TiS₂) |

| Chemical Formula | TiS₃ | TiS₂ |

| Crystal Structure | Monoclinic, quasi-1D chains of trigonal prisms wikipedia.org | Trigonal, 2D layered sheets of octahedra materialsproject.org |

| Sulfur Species | One sulfide (S²⁻) and one disulfide (S₂²⁻) anion per formula unit wikipedia.org | Two sulfide (S²⁻) anions per formula unit materialsproject.org |

| Formal Oxidation State of Titanium | +4 wikipedia.org | +4 materialsproject.org |

Synthesis and Growth Methodologies for Titanium Trisulfide Tis3

Chemical Vapor Transport (CVT) for Single Crystal Growth of TiS₃ Whiskers

Chemical Vapor Transport (CVT) is a widely established technique for growing high-purity single crystals of inorganic solids. For titanium trisulfide, CVT is frequently employed to synthesize millimeter-long crystalline whiskers or nanobelts. wikipedia.orgrsc.org The process typically involves the direct reaction of metallic titanium (in powder or foil form) and elemental sulfur within an evacuated and sealed quartz ampule. rsc.orgunl.eduarxiv.org

In a characteristic synthesis, titanium and an excess of sulfur are placed at one end of the ampule (the source zone). rsc.orgmdpi.com The ampule is then heated in a tube furnace, often to temperatures ranging from 450°C to 600°C. rsc.orgd-nb.info At these temperatures, sulfur vaporizes, creating a sulfur-rich atmosphere within the ampule. rsc.orgunl.edu The gaseous sulfur acts as both a reactant and a transport agent, reacting with the titanium source. wikipedia.org This reaction forms volatile titanium-sulfur species that diffuse along a temperature gradient to a cooler region of the ampule (the sink or growth zone), where they decompose and deposit as TiS₃ crystals. mpg.de

The resulting structures are typically needle-shaped whiskers or flat nanobelts, reflecting the material's highly anisotropic, quasi-one-dimensional crystal structure. arxiv.orgd-nb.info These whiskers can grow directly on the titanium substrate or on the inner walls of the quartz tube. rsc.orgunl.edu The dimensions of the grown nanobelts can be significant, with lengths reaching up to several hundred micrometers. d-nb.info By adjusting parameters such as reaction temperature, time, and precursor quantities, the morphology and size of the TiS₃ crystals can be controlled. d-nb.info

| Starting Materials | Temperature (°C) | Duration | Resulting Morphology | Reference |

|---|---|---|---|---|

| Titanium foil, Sulfur powder | 500 | 3 days | TiS₃ whiskers (100-200 µm long) | rsc.org |

| Titanium foil, Sulfur powder | 450 | 8 hours | TiS₃ nanobelts (up to 200 µm long) | d-nb.info |

| Titanium powder, Sulfur powder | 550 | 15 days | TiS₃ samples | nih.gov |

| Titanium powder, Sulfur powder | 500 | 20 hours | TiS₃ nanoribbons | mdpi.com |

Solution-Based and Hydrothermal Synthesis Approaches for TiS₃ Nanostructures

Solution-based methods, particularly hydrothermal synthesis, offer alternative routes to produce nanostructured materials with advantages such as low cost, scalability, and control over product morphology. rsc.org Hydrothermal synthesis is performed in aqueous solutions within a sealed vessel, known as an autoclave, where high temperatures and pressures facilitate the dissolution and recrystallization of materials. rsc.org

While direct hydrothermal synthesis of pure TiS₃ is less common, the technique has been successfully applied to create composite nanostructures. For instance, TiO₂–TiS₃ core-shell nanofibers have been fabricated through a hydrothermal sulfidation process. bilkent.edu.tr In this approach, pre-synthesized TiO₂ nanofibers are dispersed in an aqueous solution containing a sulfur source, such as thioacetamide (B46855) (TAA). The mixture is then heated in an autoclave, causing the surface of the TiO₂ nanofibers to react and convert into a thin shell of TiS₃. bilkent.edu.tr This method demonstrates the potential of hydrothermal treatments for surface modification and the creation of heterostructures. bilkent.edu.tr

Solution-based approaches in non-aqueous solvents are also being explored for related ternary sulfides, indicating a pathway for producing colloidal TiS₃ nanomaterials. nsf.gov These methods provide control over nanocrystal size and shape by modulating reaction parameters like temperature, precursor concentration, and reaction time. nsf.gov

Space-Confined Synthesis Techniques for Ultrathin TiS₃ Nanosheets

To produce two-dimensional (2D) nanostructures, such as ultrathin nanosheets, specialized growth techniques are required. Space-confined synthesis, specifically space-confined chemical vapor transport (SC-CVT), has emerged as an effective method for growing atomically thin TiS₃ nanosheets. rsc.orgnih.gov

This technique modifies the conventional CVT setup by introducing a physically confined space for crystal growth. nih.govresearchgate.net Typically, this is achieved by stacking two freshly exfoliated mica substrates face-to-face, creating a nanometer-scale gap between them. nih.govresearchgate.net The precursors, such as titanium and sulfur powders, are placed in a sealed quartz tube along with the stacked substrates. nih.gov A transport agent, like iodine (I₂), is often added to facilitate the vapor-phase transport of titanium. nih.govresearchgate.net

The entire assembly is heated, for example to 550°C, causing the precursors to vaporize and react. nih.gov The confined space between the mica sheets restricts crystal growth in the vertical dimension, promoting lateral growth and resulting in the formation of high-quality, ultrathin TiS₃ nanosheets with thicknesses that can range from 8 to 30 nm. nih.gov This method provides a direct route to synthesizing 2D TiS₃, bypassing the need for mechanical or liquid-phase exfoliation from bulk crystals. rsc.orgresearchgate.net

Precursor Selection and Reaction Pathway Engineering in TiS₃ Synthesis

The selection of precursors and the engineering of reaction pathways are critical for controlling the phase, purity, and morphology of the final product. While elemental titanium and sulfur are common precursors in CVT, other starting materials can be used to achieve different outcomes. rsc.orgaps.org

For example, in chemical vapor deposition (CVD), titanium tetrachloride (TiCl₄) can be used as a titanium precursor. aps.org The reaction between TiCl₄ vapor, hydrogen, and sulfur vapor can yield TiS₃ nanostructures. aps.org In such systems, the growth temperature and the atomic ratio of titanium to sulfur in the vapor phase are crucial parameters that determine whether TiS₃ or another phase, like titanium disulfide (TiS₂), is formed. aps.orgsci-hub.se TiS₃ is generally favored at lower growth temperatures and lower Ti/S vapor ratios. aps.org Additives like ammonium (B1175870) chloride (NH₄Cl) can also be used as "growth promoters," decomposing at high temperatures into reactive gaseous species (NH₃ and HCl) that facilitate the transport reactions. aps.orgaip.org

Phase control has been demonstrated with remarkable precision using atomic layer deposition (ALD). In one study, the synthesis of TiS₂ versus TiS₃ was achieved at the same low temperature (100°C) simply by changing the sulfur coreactant. sci-hub.senih.gov

Using H₂S gas as the coreactant resulted in the formation of TiS₂ . sci-hub.senih.gov

Using an H₂S plasma as the coreactant yielded TiS₃ . sci-hub.senih.gov

This phase selectivity is attributed to the presence of diatomic sulfur species (S₂) in the H₂S plasma, which are hypothesized to be essential for forming the (S₂)₂⁻ pairs found in the TiS₃ crystal structure. sci-hub.se This highlights how engineering the reaction pathway at the molecular level by selecting specific reactive species can precisely dictate the final compound.

Crystalline Structure and Morphology of Titanium Trisulfide Tis3

Elucidation of the Monoclinic ZrSe3-Type Crystal Structure of TiS3

Titanium trisulfide crystallizes in a monoclinic structure, specifically the A-ZrSe3 type, which belongs to the P21/m space group (No. 11). researchgate.netcsic.esaip.orgresearchgate.netrsc.org This structure is characterized by two formula units per unit cell. researchgate.netcsic.es The lattice parameters for bulk TiS3 have been determined through X-ray diffraction, with typical values being approximately a = 4.96 Å, b = 3.40 Å, c = 8.79 Å, and a monoclinic angle β of about 97.3°. aip.orgresearchgate.net This structural arrangement is common to several other group IV TMTCs, such as ZrS3, ZrSe3, HfS3, and HfSe3. researchgate.netscispace.com The crystal structure is composed of linear chains of titanium cations aligned along the b-axis. researchgate.net

Characteristics of the Layered and Quasi-One-Dimensional Structure of TiS3

The crystalline arrangement of TiS3 results in a highly anisotropic, quasi-one-dimensional (quasi-1D) layered structure. wikipedia.orgaip.org The structure consists of individual TiS3 chains built from wedge-shaped triangular prisms of TiS6 that extend infinitely along the crystallographic b-axis. csic.esaip.org These parallel chains are covalently bonded to each other within the a-b plane to form two-dimensional sheets. researchgate.netcsic.es

These layers are stacked along the c-axis and are held together by weak van der Waals forces. wikipedia.orgresearchgate.netcsic.es This weak interlayer bonding allows for the mechanical exfoliation of bulk crystals into thin, few-layer nanosheets, a property shared with other van der Waals materials like graphene and transition metal dichalcogenides (TMDCs). wikipedia.org The quasi-1D nature arises from the chain-like structure along the b-axis, which leads to significant anisotropy in the material's electronic and optical properties. csic.esarxiv.orgresearchgate.net

Detailed Analysis of Atomic Coordination and Bonding Environment in TiS3

A detailed look at the atomic arrangement reveals a complex coordination environment. Each titanium (Ti) atom is located at the center of a distorted trigonal prism, where it is coordinated with six sulfur (S) atoms at the corners. researchgate.netcsic.es It also bonds with two additional sulfur atoms in neighboring chains. csic.es The structure is two-dimensional, consisting of TiS₃ sheets oriented in the (0, 0, 1) direction. materialsproject.orgosti.gov Within these sheets, the Ti⁴⁺ ion is bonded in an 8-coordinate geometry to four S¹⁻ and four S²⁻ atoms. materialsproject.org

The bonding within the structure is highly anisotropic. The Ti-S bond lengths are shorter along the b-axis (approximately 2.45 Å) compared to the a-axis (approximately 2.65 Å). researchgate.netarxiv.orgiyte.edu.tr This difference in bond length results in highly conducting one-dimensional chains along the b-axis. arxiv.orgresearchgate.net The sulfur atoms exist in two forms: as individual sulfide (B99878) ions (S2-) and as disulfide pairs ((S2)2-), where the S-S bond length is about 2.03 Å. wikipedia.orgaip.orgmaterialsproject.org The disulfide bond axis is parallel to the a-axis. csic.es

| Bond | Approximate Length (Å) | Reference |

|---|---|---|

| Ti-S (along b-axis) | 2.45 | researchgate.netarxiv.orgiyte.edu.tr |

| Ti-S (along a-axis) | 2.65 | researchgate.netarxiv.org |

| S-S (disulfide pair) | 2.03 | materialsproject.org |

Polymorphism and Structural Phase Transitions in TiS3 under Extreme Conditions (e.g., High Pressure)

Under ambient conditions, TiS3 exists in the monoclinic P21/m phase. However, when subjected to high pressure, it undergoes a series of structural phase transitions. Experimental studies using high-pressure synchrotron X-ray diffraction and Raman spectroscopy have shown that the material's structure evolves significantly with increasing pressure. researchgate.netacs.orgnih.gov

Initially, the semiconducting TiS3 becomes more insulating as pressure increases up to about 12 GPa. researchgate.net At approximately 22 GPa, TiS3 undergoes a structural phase transition from its initial monoclinic phase (P21/m, type-I) to a different monoclinic phase (P21/m, type-II), which is marked by a discontinuous drop in crystal volume. acs.orgnih.gov Computational studies have predicted that further increases in pressure can induce a transition to a metallic cubic phase at pressures around 71-80 GPa. researchgate.netacs.org This high-pressure cubic phase is predicted to exhibit superconductivity, with a transition temperature of around 2.9 K to 9.3 K emerging above 70 GPa. researchgate.netnih.gov

Morphological Control and Anisotropic Growth of TiS3 Nanostructures

The inherent structural anisotropy of TiS3 strongly influences its growth, leading to the formation of anisotropic nanostructures such as nanoribbons and nanosheets. arxiv.org The morphology of synthesized TiS3 can be controlled by tuning the parameters of the synthesis method, most commonly chemical vapor transport (CVT). rsc.orgaps.org

Electronic and Magnetic Properties of Titanium Trisulfide Tis3

Determination of Electronic Band Structure and Band Gap Characteristics of Monolayer and Bulk TiS3

The electronic band structure of TiS3 exhibits a notable dependence on its thickness. Bulk TiS3 is an indirect band gap semiconductor. escholarship.orgworldscientific.com However, a transition from an indirect to a direct band gap is observed when TiS3 is thinned down to a monolayer. arxiv.orgrsc.orgresearchgate.net This transition is a key feature that makes monolayer TiS3 particularly interesting for optoelectronic applications.

First-principles calculations, particularly those employing the HSE06 hybrid functional, have been instrumental in determining the band gap of TiS3. For monolayer TiS3, theoretical calculations predict a direct band gap of approximately 1.02 eV to 1.08 eV. rsc.orgacs.org Some calculations using GGA+U methods have reported a direct band gap of 1.12 eV. inoe.ro Experimental values for few-layer TiS3 are in good agreement, with reported optical band gaps around 1.10 eV. iyte.edu.trresearching.cn For bulk TiS3, photocurrent spectroscopy on thick flakes (around 200 nm) has indicated a band gap of about 0.90 eV, while thinner flakes (around 15 nm) show a slightly larger band gap of 0.96 eV due to quantum confinement effects. osti.govaip.org

The band gap of TiS3 is also noted for its robustness, showing relative insensitivity to the number of layers, which is a departure from many other two-dimensional materials. escholarship.org This stability is attributed to the fact that the conduction band minimum (CBM) and valence band maximum (VBM) states are primarily located at the central atoms of the TiS3 structure, making them less susceptible to interlayer coupling. escholarship.org

Table 1: Calculated and Experimental Band Gaps of TiS3

| Form | Calculation Method | Band Gap Type | Band Gap (eV) | Reference |

| Monolayer | Ab initio | Direct | 1.02 | acs.org |

| Monolayer | HSE06 | Direct | 1.05 | escholarship.orgiyte.edu.tr |

| Monolayer | HSE06 | Direct | 1.06 | arxiv.orgresearchgate.net |

| Monolayer | HSE06 | Direct | 1.08 | rsc.org |

| Monolayer | GGA+U | Direct | 1.12 | inoe.ro |

| Bulk | HSE06 | Indirect | 1.02 | researchgate.net |

| Bulk | Photocurrent Spectroscopy | - | 0.90 | osti.gov |

| Few-layer (~15 nm) | Photocurrent Spectroscopy | - | 0.96 | osti.govaip.org |

| Few-layer | Experiment | - | 1.10 | iyte.edu.tr |

First-Principles Calculations of Electronic Properties, Including Density of States of TiS3

First-principles calculations based on density functional theory (DFT) have been crucial in understanding the electronic properties of TiS3. worldscientific.comiyte.edu.tr The partial density of states (PDOS) reveals that the chemical bonds are primarily formed by the 3p-orbitals of sulfur atoms and the 3d-orbitals of titanium atoms. inoe.ro Specifically, the top of the valence band is dominated by the 3px orbitals of sulfur, while the conduction band is mainly composed of the 3dx2-y2 orbitals of titanium. berkeley.edu

The total density of states (DOS) calculations for monolayer TiS3 show a symmetric distribution of spin-up and spin-down states, which indicates the non-magnetic nature of the pristine monolayer. inoe.ro The bonding states are predominantly located in the energy range of -5.5 eV to 0 eV, with the transition to the conduction band occurring from Ti-3d to S-3p states. inoe.ro

Anisotropic Electrical Conductivity and Transport Mechanisms in TiS3

The quasi-one-dimensional crystal structure of TiS3 leads to significant anisotropy in its electrical conductivity. researchgate.net The electron mobility in the b-direction (along the atomic chains) is predicted to be remarkably high, around 10,000 cm² V⁻¹ s⁻¹, which is higher than that of monolayer MoS2. acs.org In contrast, the hole mobility is about two orders of magnitude lower. acs.org This high degree of anisotropy is a defining characteristic of TiS3. researchgate.net

The temperature dependence of conductivity along the b-axis shows a maximum, which is indicative of a metal-insulator transition. acs.org The temperature at which this maximum occurs can vary between 150 K and 250 K. acs.org At temperatures below approximately 100 K, the conductivity becomes two-dimensional in character. acs.org The transport mechanisms are complex, with suggestions of nonlinear conductance that may involve the motion of condensed electrons or interlayer tunneling. acs.orgresearchgate.net

Investigation of Collective Electronic States, Including Charge Density Waves (CDW) in TiS3

There is considerable interest in the formation of collective electronic states, such as charge density waves (CDWs), in TiS3. researchgate.netosti.gov A CDW is a periodic modulation of the electron density, often accompanied by a distortion of the crystal lattice. While CDWs are common in metallic systems, their existence in semiconducting materials like TiS3 is a topic of ongoing research. researchgate.netosti.gov

Evidence for a CDW-like state in TiS3 comes from features observed in temperature-dependent resistance measurements. researchgate.net Some studies suggest the possibility of an electronic phase transition to a collective state at around 50 K. acs.org Further investigations have identified two phase transition temperatures in TiS3, which decrease as the material's thickness is reduced from bulk to nanoribbons. researchgate.netiphy.ac.cn For instance, transition temperatures observed at 53 K and 103 K in bulk TiS3 were found to decrease to 46 K and 85 K, respectively, in nanoribbons thinner than 15 nm. iphy.ac.cn This behavior is attributed to increased fluctuations in the nanostructure that disrupt the CDW coherence. iphy.ac.cn The origin of the CDW in TiS3 is thought to be intimately tied to electron-electron interactions, but further experimental verification is needed for a complete understanding. researchgate.netosti.gov

Magnetic Ground State and Temperature-Dependent Magnetic Susceptibility of TiS3

Pristine, bulk TiS3 is generally considered to be a non-magnetic semiconductor. inoe.ro However, theoretical studies on TiS3 nanoribbons predict the emergence of magnetism. mdpi.com First-principles calculations suggest that the magnetic ground state of armchair TiS3 (a-TiS3) nanoribbons is dependent on their width. mdpi.com Nanoribbons with an odd number of atomic chains across their width are predicted to have a ferromagnetic metallic ground state, while those with an even number of chains are predicted to be anti-ferromagnetic metals. mdpi.com In contrast, zigzag TiS3 (b-TiS3) nanoribbons are predicted to be non-magnetic semiconductors. mdpi.com

The temperature-dependent magnetic susceptibility of materials with significant spin-orbit coupling can often be described by the Kotani model. aps.org However, some transition metal compounds show deviations from this model. aps.org While detailed experimental data on the temperature-dependent magnetic susceptibility of TiS3 is not widely available in the provided context, the theoretical predictions of tunable magnetism in its nanostructures open avenues for spintronic applications. mdpi.com At temperatures above 80 K, some related ruthenium-based oxides show a paramagnetic response where the magnetic susceptibility is reversible and independent of the applied magnetic field. mpg.de Below this temperature, a transition to a magnetically ordered state, possibly a canted antiferromagnetic structure, is observed. mpg.de

Excitonic Behavior and Optical Absorption Characteristics of TiS3

The optical properties of TiS3 are also highly anisotropic. researching.cn Theoretical calculations predict that for monolayer TiS3, interband transitions at the Γ point are allowed only when light is polarized along specific crystallographic directions. researching.cn Photocurrent spectroscopy has confirmed this anisotropic absorption for photon energies between approximately 1.0 eV and 1.8 eV. researching.cn

In thick TiS3 (around 200 nm), two primary absorption peaks are observed at 1.23 eV and 1.41 eV. researching.cnosti.gov In thinner TiS3 (around 15 nm), a single, more prominent absorption peak is seen at 1.34 eV. researching.cnosti.gov This difference points to a modification of the band structure with thickness. researching.cn

Excitons, which are bound states of an electron and a hole, play a significant role in the optical properties of TiS3. The exciton (B1674681) binding energy in thick TiS3 is estimated to be around 70 meV. aip.org In monolayer TiS3, a much larger exciton binding energy of approximately 800 meV has been predicted, which could lead to an excitonic absorption resonance at around 0.58 eV. aip.org However, another study suggests an intense absorption onset at 1.49 eV for light polarized along the b-direction. arxiv.org This discrepancy highlights the need for further research to fully resolve the excitonic behavior in monolayer TiS3. researching.cn The high absorption coefficient of TiS3, exceeding 10⁵ cm⁻¹ in the visible range, makes it a promising material for solar energy applications. arxiv.org

Reactivity and Stability of Titanium Trisulfide Tis3

Mechanisms and Kinetics of Oxidation in TiS₃ under Various Atmospheres (Air, Argon)

The oxidation of TiS₃ is a significant aspect of its chemical behavior, particularly its transformation into titanium dioxide (TiO₂) or titanium disulfide (TiS₂). This process is influenced by the surrounding atmosphere, such as air or argon, and can be induced by methods like laser irradiation or thermal annealing.

Laser irradiation can be employed to selectively oxidize TiS₃ nanosheets, creating in-plane TiS₃-TiOₓ heterostructures. researchgate.netrsc.org This transformation is attributed to the thermal effect induced by the laser, which causes a local temperature increase and lattice vibration. researchgate.net This leads to the reaction of TiS₃ with oxygen in the ambient environment, forming titanium oxide (TiOₓ). researchgate.net The process allows for the creation of patterned heterostructures, as the non-irradiated areas remain pristine TiS₃. rsc.org The resulting TiS₃-TiOₓ-TiS₃ heterostructure exhibits resistive switching behavior, which is associated with the migration and diffusion of oxygen vacancies introduced during the laser oxidation process. researchgate.net

The transformation is confirmed by Raman spectroscopy, which shows the emergence of a peak characteristic of TiO₂ (anatase) at 143 cm⁻¹ in the oxidized regions, while the characteristic TiS₃ peak at 370 cm⁻¹ diminishes. rsc.org The morphology of the nanosheet also changes, with a significant increase in surface roughness after laser irradiation. rsc.org

Thermal annealing is another method to induce the transformation of TiS₃. The products of thermal decomposition depend on the atmosphere. In an oxygen-rich environment (air), TiS₃ oxidizes to form titanium dioxide (TiO₂). acs.orgcsic.es Thermogravimetric analysis (TGA) shows that this oxidation in air begins at approximately 270°C and is an exothermic reaction occurring around 300°C. acs.orgcsic.es The final product is typically anatase TiO₂. acs.orgcsic.es

The reaction can be summarized as: TiS₃ + 4O₂ → TiO₂ + 3SO₂ csic.es

When heated in an inert atmosphere like argon, TiS₃ can decompose into titanium disulfide (TiS₂). researchgate.net However, even under an argon atmosphere, the presence of residual oxygen can lead to the formation of TiO₂ alongside TiS₃. acs.org The oxidation kinetics are significantly slower in argon compared to air. acs.org

The thermal stability of TiS₃ nanoribbons has been observed up to 170°C, after which weight loss begins. nih.gov By 650°C in an oxygen-rich atmosphere, a total mass loss of 36% is observed, consistent with the conversion of TiS₃ to TiO₂. arxiv.org

Surface Reactivity of Pristine and Defective TiS₃ Against Atomic and Molecular Species Adsorption

First-principles calculations based on density functional theory have been used to investigate the reactivity of both pristine and defective single-layer TiS₃ towards various oxygen species. iyte.edu.tracs.org

The key findings from these theoretical studies are summarized in the table below:

| Adsorbing Species | Pristine TiS₃ Binding Energy | Defective (S-vacancy) TiS₃ Reactivity | Key Observations |

| Atomic Oxygen (O) | Strong interaction (3.9–4.0 eV) iyte.edu.tracs.org | Enhanced reactivity iyte.edu.tracs.org | Leads to dissociative adsorption of some oxygen-containing molecules. iyte.edu.tracs.org |

| Diatomic Oxygen (O₂) | Low binding energy (0.05–0.07 eV) iyte.edu.tracs.org | Negative effect on reactivity iyte.edu.tracs.org | Oxidation with O₂ is less favorable. iyte.edu.tr |

| Ozone (O₃) | Stronger binding than O₂ (-0.21 eV) iyte.edu.tr | Negative effect on reactivity iyte.edu.tr | Forms stable bonds even at moderate temperatures. iyte.edu.tracs.org |

The presence of a single sulfur vacancy is the most likely defect type and it enhances the reactivity of the TiS₃ surface with atomic oxygen. iyte.edu.tracs.org Conversely, sulfur vacancies have a negative effect on the reactivity with O₂ and O₃ molecules. iyte.edu.tracs.org

Intercalation Chemistry and Ion Exchange Phenomena in Layered TiS₃

As a layered material, TiS₃ can undergo intercalation, where ions are inserted into the van der Waals gaps between the layers. capes.gov.brescholarship.org This property is particularly relevant for applications in secondary batteries. capes.gov.br

Studies have shown that lithium ions (Li⁺) can be reversibly intercalated into the TiS₃ structure, with a limiting capacity approaching three equivalents of charge per mole of TiS₃. capes.gov.br The reaction mechanism involves the insertion of Li⁺ ions into the layered structure of the sulfide (B99878). capes.gov.br

Similarly, first-principles calculations have explored the intercalation of magnesium (Mg) into TiS₃. acs.org The calculations indicate an exothermic phase transformation upon the intercalation of 0.5 Mg, which involves a shift of the layers and a change in the coordination of Mg. acs.org Further increasing the Mg content can lead to the breaking of S-S bonds and the conversion of TiS₃ layers into ribbons. acs.org The resulting phase can be metastable and may decompose into MgS and TiS₂. acs.org

The layered structure of titanates, such as Na₂Ti₃O₇, which share similarities with the layered nature of TiS₃, has been shown to exhibit ion exchange properties. researchgate.net This suggests the potential for similar ion exchange phenomena in TiS₃, although this area requires more specific research.

Stability in Aqueous and Non-Aqueous Environments

The stability of TiS₃ in different environments is a critical consideration for its practical applications, especially in photoelectrochemical cells for water splitting. acs.orgnih.gov

Aqueous Environments: TiS₃ is generally unstable in aqueous media, particularly in alkaline solutions like potassium hydroxide (B78521) (KOH), where it is prone to corrosion. acs.orgnih.gov This degradation limits its direct use as a photoanode for oxygen production in water splitting. acs.orgnih.gov In fact, KOH is known to be effective for coal desulfurization, highlighting the reactivity of sulfur-containing compounds in such environments. nih.gov The corrosion is even more pronounced when TiS₃ acts as an anode due to oxidation by photogenerated holes. nih.gov

To enhance its stability in aqueous solutions, coating TiS₃ with a protective layer of TiO₂ has been explored. acs.orgnih.gov The thickness and crystallinity of the TiO₂ layer, controlled by the oxidation time and atmosphere, significantly impact the photoelectrocatalytic properties. acs.org

Studies on the stability of TiS₃ aqueous dispersions have shown a correlation between zeta potential and concentration, with higher concentration colloids exhibiting greater stability. mdpi.com However, when saline solution is used, the stability of high-concentration solutions increases considerably. mdpi.com

Non-Aqueous Environments: TiS₃ shows good reversibility in non-aqueous electrolytes like propylene (B89431) carbonate and methyl acetate, which are used in secondary lithium batteries. capes.gov.br The stability in these environments is crucial for the performance and cycle life of such batteries. google.com

Advanced Materials Research Applications of Titanium Trisulfide Tis3

Development and Performance Evaluation of TiS₃ in Neuromorphic Devices (e.g., Synaptic Transistors)

The quest for computing systems that can emulate the human brain's efficiency has led to the development of neuromorphic devices, with memristors being a key component. fishersci.be Titanium trisulfide is emerging as a promising material for creating artificial synapses and synaptic transistors due to its excellent electrical and optical characteristics. wikipedia.org

Researchers have successfully fabricated memristive devices using TiS₃ that mimic biological synaptic functions. wikipedia.org One approach involves creating an in-plane TiS₃–TiOₓ–TiS₃ heterojunction using laser manufacturing on ultrathin TiS₃ nanosheets. wikipedia.orgnih.gov These devices exhibit reliable "analog" switching behavior, where the channel conductance can be incrementally adjusted by tuning the programming voltage. wikipedia.org This is attributed to the controlled migration and aggregation of oxygen vacancies. wikipedia.orgnih.gov Such memristors have demonstrated the ability to emulate fundamental synaptic functions, including short-term plasticity (STP) and long-term plasticity (LTP), with excellent linearity and symmetry in conductance changes. nih.gov

Another configuration for a TiS₃-based memristor is a sandwich-like Al/TiS₃/ITO structure. fishersci.be In these devices, the resistance switching is achieved through the controllable formation and rupture of conductive aluminum filaments. fishersci.bewikipedia.org These optoelectronic memristors can achieve multilevel storage using light of various wavelengths (from 400 to 808 nm). fishersci.bewikipedia.org Pavlovian-associative learning has been successfully demonstrated on these TiS₃-based artificial synapses, highlighting the significant potential of 2D TMTCs in the development of artificial neuromorphic chips. fishersci.bewikipedia.org

The performance of these devices is notable. For instance, a neural network integrating TiS₃-based synaptic devices has achieved a high pattern recognition accuracy of 90%. nih.govwikipedia.org The ability to create these 2D TiS₃–TiOₓ heterostructures, which can be easily integrated with silicon platforms, opens up possibilities for constructing multifunctional synaptic devices. wikipedia.orgnih.gov

| Device Structure | Switching Mechanism | Key Synaptic Functions Emulated | Noteworthy Performance |

| TiS₃–TiOₓ–TiS₃ heterojunction | Migration of oxygen vacancies | Short-Term Plasticity (STP), Long-Term Potentiation/Depression (LTP) wikipedia.orgwikipedia.org | 90% accuracy in pattern recognition tasks nih.govwikipedia.org |

| Al/TiS₃/ITO | Formation/rupturing of Al filaments | Conduction modulation, Spiking Timing-Dependent Plasticity (STDP) fishersci.bewikipedia.org | Multilevel storage using light (400-808 nm) fishersci.bewikipedia.org |

Integration of TiS₃ Nanosheets in High Current Density Field-Effect Transistors (FETs)

Titanium trisulfide's properties make it a compelling candidate for high-performance field-effect transistors (FETs). nih.gov Researchers have fabricated few-layer TiS₃ FETs by exfoliating TiS₃ whiskers. nih.gov These devices have demonstrated n-type electronic transport. nih.gov

A key characteristic of TiS₃ nanoribbon-based FETs is their ability to handle high current densities. Studies have reported breakdown current densities as high as 1.7 x 10⁶ A/cm², which is among the highest observed in semiconducting nanomaterials. fishersci.canih.gov This makes TiS₃ an attractive material for high-power electronic applications. fishersci.canih.gov The investigation into the electrical breakdown mechanism under ambient conditions suggests that the oxidation of TiS₃ and the subsequent desorption of sulfur atoms are significant contributing factors. fishersci.canih.gov

The performance of TiS₃ FETs can be significantly enhanced. Top-gated FETs based on high-quality TiS₃ nanosheets have achieved a large on-state current density of 510 mA/mm⁻¹ and a high carrier mobility approaching 100 cm² V⁻¹ s⁻¹. wikipedia.org Furthermore, the compatibility of TiS₃ with conventional atomic layer deposition (ALD) of aluminum oxide (Al₂O₃) has been shown to improve device characteristics. nih.gov ALD of alumina (B75360) on TiS₃ FETs resulted in an increase in mobility to 43 cm²V⁻¹s⁻¹ and ON/OFF ratios up to 7000. nih.gov

| Device Type | Key Performance Metric | Value |

| TiS₃ Nanoribbon FET | Breakdown Current Density | Up to 1.7 x 10⁶ A/cm² fishersci.canih.gov |

| Top-gated TiS₃ Nanosheet FET | On-state Current Density | 510 mA/mm⁻¹ wikipedia.org |

| Top-gated TiS₃ Nanosheet FET | Carrier Mobility | ~100 cm² V⁻¹ s⁻¹ wikipedia.org |

| Few-layer TiS₃ FET (with Al₂O₃) | Field-Effect Mobility | Up to 43 cm²V⁻¹s⁻¹ nih.gov |

| Few-layer TiS₃ FET (with Al₂O₃) | ON/OFF Ratio | Up to 7000 nih.gov |

Photoelectrochemical Performance of TiS₃ Photoanodes for Water Splitting

Photoelectrochemical (PEC) water splitting is a promising avenue for clean hydrogen production, and TiS₃ is emerging as a viable photoanode material. wikipedia.org Its suitability stems from its n-type conductivity and an optical band gap of around 1.0-1.1 eV, which is well-placed for absorbing visible light. wikipedia.orgnih.gov

Initial studies have demonstrated the first evidence of hydrogen evolution using a TiS₃ photoanode in a PEC cell, achieving a photoconversion efficiency of about 7%. nih.gov The photoanodes, typically composed of numerous nanoribbons, have been extensively characterized to establish their structural and photoelectrochemical properties. nih.gov

A significant challenge for TiS₃ photoanodes is their instability in the alkaline media (like KOH electrolyte) often used for water splitting. wikipedia.orgereztech.com To address this, researchers have developed protective strategies. Coating the TiS₃ nanoribbons with a thin layer of titanium dioxide (TiO₂) has been shown to be effective. wikipedia.orgereztech.com The properties of this protective TiO₂ shell, which can be formed via thermal annealing, are crucial. Amorphous TiO₂ layers have demonstrated better performance than crystalline ones. wikipedia.orgereztech.com The layer must be thin enough to allow for the transfer of photogenerated charge carriers to the electrode-electrolyte interface while still protecting the TiS₃ from corrosion. wikipedia.orgereztech.com

Further performance enhancements have been achieved by introducing S₂²⁻ vacancies into the TiS₃ nanoribbon arrays. fishersci.comereztech.com These vacancies significantly improve electron conductivity, charge separation, and transport. fishersci.comereztech.com A TiS₃ photoanode with approximately 22% S₂²⁻ vacancies exhibited a twofold increase in electron diffusion length and a high photocurrent density of 15.35 mA cm⁻² at 1.4 V versus the reversible hydrogen electrode. ereztech.com The performance of TiS₃/TiO₂ heterostructures has also been improved by adding various electrocatalysts, with NiSₓ being particularly effective. wikipedia.orgereztech.com

| Photoanode Configuration | Key Improvement | Performance Metric |

| TiS₃ nanoribbons | Initial demonstration | ~7% photoconversion efficiency nih.gov |

| TiS₃/TiO₂ heterostructure | Protection in alkaline media | Amorphous TiO₂ layers show better performance wikipedia.orgereztech.com |

| TiS₃ with S₂²⁻ vacancies | Enhanced charge transport | 15.35 mA cm⁻² photocurrent density ereztech.com |

| TiS₃/TiO₂ with NiSₓ catalyst | Improved electrocatalysis | Enhanced overall performance wikipedia.orgereztech.com |

Exploration of TiS₃ as an Active Material in Emerging Energy Technologies

The unique electronic and thermal properties of titanium trisulfide are paving the way for its use in a range of emerging energy technologies beyond photoelectrodes. attelements.com

Thermoelectric Materials: Good thermoelectric materials require high electronic transport capacity and low lattice thermal conductivity. nih.govamericanelements.com First-principles calculations combined with Boltzmann transport theory suggest that the TiS₃ monolayer is a promising candidate for thermoelectric applications. nih.gov The material exhibits orientation-dependent carrier transport. nih.gov Due to its varied Ti-S bond lengths, the TiS₃ monolayer has a much lower thermal conductivity compared to other transition-metal dichalcogenides like MoS₂. nih.govamericanelements.com This low thermal conductivity, combined with a high power factor, can lead to a considerable n-type thermoelectric figure of merit (ZT) value of 3.1 at moderate carrier concentrations. nih.govamericanelements.com

Rechargeable Batteries: TiS₃ is being investigated as a high-capacity electrode material for next-generation batteries. nih.gov Amorphous TiS₃ has been used in all-solid-state cells with a Li₂S–P₂S₅ solid electrolyte, demonstrating a high rechargeable capacity of 400 mAh g⁻¹ at room temperature. americanelements.com Theoretical studies suggest that both bulk and monolayer TiS₃ are promising for Li-ion and Na-ion batteries. americanelements.com First-principles calculations show significant charge transfer from Li or Na adatoms to neighboring sulfur atoms. americanelements.com Monolayer TiS₃, in particular, shows a low energy barrier for Na atom diffusion, which is advantageous. americanelements.com

Superconductors: In a remarkable discovery, researchers have found that titanium trisulfide nanoribbons can be transformed from an insulator into a superconductor when subjected to high pressure. americanelements.com This pressure-induced phase transition enables TiS₃ to conduct electricity with no energy loss, opening up new possibilities for energy-efficient technologies and advanced electronics. americanelements.com

Computational and Theoretical Investigations of Titanium Trisulfide Tis3

Density Functional Theory (DFT) Studies for Predicting Structural, Electronic, and Vibrational Properties of TiS3

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to TiS3 to elucidate its core properties.

Structural Properties: DFT calculations have been used to determine the stable crystal structure of TiS3. These studies confirm that TiS3 possesses a monoclinic crystal structure with a P21/M space group. fishersci.no The structure consists of quasi-one-dimensional chains of prismatic trigonal columns that are held together by weaker van der Waals forces, which facilitates the exfoliation of the material into thin layers. fishersci.no Theoretical calculations provide precise lattice parameters that are in excellent agreement with experimental measurements. ereztech.com

| Lattice Parameter | Calculated Value | Source |

|---|---|---|

| a | 4.98 Å | fishersci.no |

| b | 3.40 Å | fishersci.no |

| c | 9.57 Å | fishersci.no |

| β | 95.76° | fishersci.no |

Electronic Properties: One of the most significant findings from DFT studies is the nature of the electronic band gap in TiS3. Calculations show that bulk TiS3 is an n-type semiconductor with an indirect band gap. fishersci.se However, when TiS3 is thinned down to a single monolayer, it undergoes a transition to a direct-gap semiconductor. ereztech.comfishersci.nl This is a critical property for optoelectronic devices like light-emitting diodes and photodetectors, where direct band gaps are highly desirable for efficient electron-hole recombination. Furthermore, DFT calculations predict that monolayer TiS3 exhibits high and notably anisotropic electron mobility, with values reaching approximately 10,000 cm² V⁻¹ s⁻¹ along the b-axis, which surpasses that of the well-studied MoS2 monolayer. fishersci.nlfishersci.no

Vibrational Properties: The stability of a material is a crucial factor for its practical application. DFT-based phonon dispersion calculations have been performed to assess the dynamical stability of the TiS3 monolayer. fishersci.nl The absence of imaginary frequencies in the phonon spectrum across the Brillouin zone indicates that the monolayer structure is dynamically stable and should be synthesizable. fishersci.nofishersci.nl These vibrational studies also provide insight into the Raman and infrared active modes of the material, which can be used to characterize experimental samples. loradchemical.com

Hybrid Functional (e.g., HSE06) Approaches for Accurate Band Gap Prediction in TiS3

While standard DFT functionals, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, are effective for structural properties, they are known to systematically underestimate the band gap of semiconductors. ereztech.comfishersci.nl To overcome this limitation, more advanced and computationally intensive hybrid functionals are employed.

The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has proven to be particularly effective for TiS3. ereztech.comfishersci.se Calculations using HSE06 yield band gap values that are in much better agreement with experimental optical measurements. fishersci.nofishersci.nl For instance, while PBE calculations predict a band gap of around 0.21 eV for bulk TiS3, the HSE06 functional gives a value of approximately 1.02-1.05 eV. fishersci.sefishersci.nl This aligns well with the experimentally measured optical gap of about 1.0 eV. ereztech.comfishersci.nl Similarly, for the TiS3 monolayer, HSE06 predicts a direct band gap of about 1.06 eV, a value very close to that of silicon, highlighting its potential for use in optical applications. ereztech.comfishersci.no

| Material Form | Method | Band Gap Type | Band Gap Value (eV) | Source |

|---|---|---|---|---|

| Bulk | PBE-D2 | Indirect | 0.21 | fishersci.nl |

| Bulk | HSE06 | Indirect | 1.02 | ereztech.comfishersci.nl |

| Monolayer | HSE06 | Direct | 1.06 | ereztech.comfishersci.nl |

| Thin Film/Bulk | Experimental | Direct/Indirect | ~1.0 - 1.1 | fishersci.nlfishersci.noamericanelements.com |

Molecular Dynamics and Kinetic Monte Carlo Simulations of TiS3 Decomposition and Interface Reactions

Molecular dynamics (MD) and Kinetic Monte Carlo (KMC) are computational techniques used to simulate the time evolution of molecular systems, making them ideal for studying dynamic processes like material decomposition and reactions at interfaces.

Studies combining DFT with KMC simulations have been instrumental in understanding the thermal stability and breakdown mechanisms of TiS3. ottokemi.com Research has shown that the electrical breakdown of TiS3 nanoribbons in ambient conditions is not solely due to Joule heating but is triggered by crystal defects. ottokemi.com Thermogravimetric analysis coupled with simulations suggests that the decomposition process involves the oxidation of TiS3 and the subsequent desorption of sulfur atoms. ottokemi.comontosight.ai DFT calculations were used to determine the activation energies for various defect formation pathways, finding that an oxygen-activated sulfur desorption is the most likely scenario. ottokemi.com KMC simulations based on these DFT-calculated energy barriers were then used to model the dynamics of the process, showing that the desorption of an SO-pair is more energetically favorable than the direct formation of a sulfur vacancy. ottokemi.com

Computational Design of TiS3-Based Heterostructures and Hybrid Materials

Computational modeling is a key driver in the rational design of novel materials and devices. For TiS3, theoretical studies are used to design and predict the properties of heterostructures and hybrid materials for specific electronic applications. starlinechemical.comwikipedia.org

First-principles calculations have been used to investigate the interfacial properties of monolayer TiS3 in contact with various metals, which is crucial for designing effective electrical contacts in transistors. ereztech.com A study of interfaces between monolayer TiS3 and metals such as Gold (Au), Silver (Ag), Palladium (Pd), Platinum (Pt), Iridium (Ir), and Nickel (Ni) analyzed the resulting Schottky barrier heights and contact types. ereztech.com The results indicated that Ni could form an Ohmic contact, which is ideal for efficient charge injection, while Ir forms a p-type Schottky contact. ereztech.com Such computational screening provides essential guidance for selecting appropriate electrode materials for TiS3-based devices. ereztech.com

Furthermore, numerical device simulators like the Solar Cell Capacitance Simulator (SCAPS-1D) have been used to design and optimize heterojunction devices. One such study computationally designed a self-powered photodetector based on a p-n heterojunction between TiS3 and lead sulfide (B99878) (PbS). americanelements.comfishersci.no The simulations were used to optimize key device parameters, such as the thickness of the TiS3 and PbS layers and the required doping and defect densities, to maximize performance metrics like photoresponsivity and detectivity. americanelements.comfishersci.no This demonstrates how computational design can accelerate the development of novel TiS3-based optoelectronic devices. americanelements.com

| Contact Metal | Contact Type | Schottky Barrier Height (SBH) | Source |

|---|---|---|---|

| Nickel (Ni) | Ohmic (electron) | -0.06 eV | ereztech.com |

| Iridium (Ir) | p-type Schottky | 0.37 eV (hole) | ereztech.com |

| Gold (Au) | - | - | ereztech.com |

| Silver (Ag) | - | - | ereztech.com |

| Palladium (Pd) | - | - | ereztech.com |

| Platinum (Pt) | - | - | ereztech.com |

Spectroscopic and Microscopic Characterization of Titanium Trisulfide Tis3

X-ray Photoemission Spectroscopy (XPS) and X-ray Absorption Spectroscopy for Electronic Structure and Oxidation State Analysis of TiS3

X-ray Photoemission Spectroscopy (XPS) is a powerful technique for probing the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the case of Titanium Trisulfide (TiS3), XPS studies have been crucial in understanding its unique electronic structure.

The crystal structure of TiS3 features two non-equivalent positions for sulfur atoms, existing as sulfide (B99878) (S2-) and disulfide ([S2]2-) groups in a 2:1 ratio. aip.orgaip.org This structural characteristic is clearly reflected in the S 2p XPS spectrum, which shows distinct peaks separated by approximately 1.2 eV. aip.orgaip.orgresearchgate.net Each of these peaks is a doublet, corresponding to the S 2p3/2 and S 2p1/2 components. aip.orgaip.org The binding energy of the disulfide pairs is higher than that of the isolated sulfur atoms, which is consistent with the larger negative charge on the isolated atoms. acs.org

The Ti 2p core-level spectrum of TiS3 typically shows two spin-orbit split doublets. acs.org The primary doublet, corresponding to Ti 2p3/2 and Ti 2p1/2, is attributed to the Ti4+ oxidation state characteristic of Ti-S bonds. acs.orgresearchgate.net The presence of a second, often minor, Ti4+ doublet at higher binding energies can indicate slight surface oxidation, corresponding to the formation of TiO2. acs.org Studies have shown that the experimental XPS data for TiS3 aligns well with theoretical calculations, confirming the material's stoichiometry and the valence states of its constituent atoms. researchgate.net

X-ray Absorption Spectroscopy (XAS), particularly at the Ti and S 2p edges, provides complementary information about the unoccupied electronic states, or the conduction bands. researchgate.net A comparative analysis of TiS3 and Zirconium Trisulfide (ZrS3) using XAS has revealed that the bottom of the conduction band in both materials is primarily composed of hybridized transition metal-d and sulfur-p orbitals. researchgate.net Specifically for TiS3, both experimental data and density functional theory calculations indicate a significant contribution of Ti 3d states to the bottom of the conduction band. researchgate.net Polarized XAS studies have further elucidated the anisotropic nature of the electronic structure, showing different absorption characteristics depending on the orientation of the electric vector relative to the crystal axes. researchgate.net

Table 1: XPS Binding Energies for TiS3

| Core Level | Binding Energy (eV) | Species |

|---|---|---|

| S 2p | ~160.8 | S(2) 2p (Sulfide) researchgate.net |

| S 2p | ~162.0 | S(1) 2p (Disulfide) researchgate.net |

| Ti 2p3/2 | ~456.8 | Ti4+ (in TiS3) acs.org |

| Ti 2p1/2 | ~462.8 | Ti4+ (in TiS3) acs.org |

| Ti 2p3/2 | ~459.7 | Ti4+ (in TiO2) acs.org |

| Ti 2p1/2 | ~465.6 | Ti4+ (in TiO2) acs.org |

Raman Spectroscopy for Crystalline Quality, Strain, and Phase Identification in TiS3

Raman spectroscopy is a non-destructive technique widely used to characterize the vibrational properties of materials, providing insights into crystalline quality, strain, and phase identification. For TiS3, Raman spectroscopy has been instrumental in identifying its characteristic phonon modes and studying its anisotropic nature.

Pristine TiS3 exhibits several prominent Raman-active modes. The most commonly reported peaks for bulk TiS3 and its nanostructures are observed at approximately 177 cm-1, 300 cm-1, 371 cm-1, and 559 cm-1, all of which are assigned to Ag-type Raman modes. arxiv.orgresearchgate.net The intensities of these modes are known to be dependent on the polarization of the incident laser, a feature that can be exploited to determine the crystallographic orientation of TiS3 nanosheets. arxiv.org Specifically, the Raman mode around 370 cm-1 has been found to be particularly sensitive to the orientation of the b-axis, which is the direction of high electrical conductance. arxiv.org

Raman spectroscopy is also a valuable tool for phase identification. For instance, in studies involving the synthesis of titanium sulfide films, the presence of the characteristic TiS3 peaks confirms the formation of the trisulfide phase, while the emergence of peaks around 230 cm-1 and 330 cm-1 indicates the presence of the titanium disulfide (TiS2) phase. nih.gov This allows for the monitoring and control of the synthesis process to achieve the desired phase. nih.gov Furthermore, a peak at approximately 270 cm-1 has been observed at the edges of TiS3 nanoribbons, attributed to the different symmetry of the crystalline planes in that region. nih.gov

The effect of temperature on the Raman spectrum of TiS3 has also been investigated. Studies have shown a linear softening (redshift) of the Ag phonon modes with increasing temperature, providing information about the material's stability over a range of temperatures. researchgate.net Additionally, the thickness-dependent nature of the Raman peaks in exfoliated TiS3 crystals can be used to distinguish between samples with thicknesses ranging from a single monolayer to several monolayers. nih.gov

Table 2: Prominent Raman Modes of TiS3

| Raman Peak Position (cm-1) | Assignment | Reference |

|---|---|---|

| ~177 | Ag-type mode | arxiv.orgresearchgate.net |

| ~300 | Ag-type mode | arxiv.orgresearchgate.net |

| ~371 | Ag-type mode | arxiv.orgresearchgate.net |

| ~559 | Ag-type mode | arxiv.orgresearchgate.net |

| ~270 | Edge mode | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness Determination of TiS3 Nanosheets

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. nist.gov It is particularly useful for characterizing nanomaterials like TiS3 nanosheets, enabling precise determination of their thickness and surface morphology. nih.govresearchgate.net

AFM has been instrumental in confirming the successful exfoliation of bulk TiS3 crystals into thin nanosheets and nanoribbons. nih.govresearchgate.net By scanning a sharp tip over the surface of the material, AFM can generate a topographical map with nanoscale resolution. nist.gov This allows for the direct measurement of the height profile of the exfoliated flakes, thereby determining their thickness. For instance, studies have used AFM to identify TiS3 nanosheets with thicknesses as small as a few nanometers. researchgate.net

In addition to thickness determination, AFM provides valuable insights into the surface quality and morphology of TiS3 nanostructures. The technique can reveal the presence of smooth, straight edges in exfoliated nanoribbons, which is a characteristic feature of these quasi-one-dimensional materials. nih.gov Furthermore, AFM has been used to observe the sliding of 2D TiS3 layers relative to each other and even the removal of individual 1D chains within the layers when a local shear force is applied with the AFM tip. nih.gov This highlights the layered and anisotropic nature of the material's structure.

The ability of AFM to provide detailed topographical information is often correlated with other characterization techniques. For example, different colored regions observed in optical microscopy images of TiS3 flakes can be correlated with their thickness as determined by AFM. researchgate.net This combination of techniques allows for a rapid and accurate assessment of the physical dimensions of the nanosheets.

Table 3: AFM Applications in TiS3 Characterization

| Application | Key Findings |

|---|---|

| Thickness Determination | Measurement of nanosheet and nanoribbon heights, confirming exfoliation down to a few nanometers. researchgate.netresearchgate.net |

| Surface Morphology | Observation of smooth, straight edges on nanoribbons and the layered structure. nih.gov |

| Nanomanipulation | Demonstration of layer sliding and removal of 1D chains with the AFM tip. nih.gov |

| Correlation with Optical Microscopy | Linking optical contrast to the physical thickness of the flakes. researchgate.net |

X-ray Diffraction (XRD) for Bulk Crystalline Phase Analysis and Structural Changes in TiS3

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials. For Titanium Trisulfide (TiS3), XRD is essential for confirming the successful synthesis of the desired monoclinic phase and for studying any structural changes that may occur under different conditions.

XRD patterns of synthesized TiS3 typically show diffraction peaks that correspond to the monoclinic crystal structure with the space group P21/m. aip.orgrsc.org The positions and intensities of these peaks are compared with standard diffraction data, such as those from the JCPDS database (e.g., JCPDS 015-0783), to verify the phase of the material. researchgate.netresearchgate.net The analysis of the XRD pattern allows for the calculation of the lattice parameters (a, b, c, and β), which have been reported to be in good agreement with established values. aip.orgrsc.orgresearchgate.net

XRD is also used to assess the crystallinity and preferential orientation of TiS3 samples. For instance, XRD patterns of TiS3 nanoribbons may show a preferential orientation, which is attributed to the specific arrangement of the nanostructures. researchgate.net The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Furthermore, XRD is a crucial tool for monitoring phase transformations in TiS3. For example, during thermal oxidation studies, XRD can be used to track the conversion of TiS3 to Titanium Dioxide (TiO2). researchgate.net The disappearance of the TiS3 diffraction peaks and the emergence of peaks corresponding to TiO2 phases (such as anatase or rutile) provide clear evidence of the chemical transformation. This allows for the determination of the conditions under which such phase changes occur. Recent studies have also utilized XRD to investigate pressure-induced phase transitions in TiS3 nanoribbons, revealing their transformation into different structural phases under high pressure. scitechdaily.com

Table 4: Lattice Parameters of Monoclinic TiS3 from XRD

| Lattice Parameter | Reported Value (Å) | Reference |

|---|---|---|

| a | 4.948(7) | rsc.org |

| b | 3.379(5) | rsc.org |

| c | 8.748(12) | rsc.org |

| β | 97.62(2)° | rsc.org |

| a | 4.849 | aip.org |

| b | 3.326 | aip.org |

| c | 8.801 | aip.org |

| β | 97.3° | aip.org |

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS) for Thermal Stability and Decomposition Studies of TiS3

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kuleuven.beorslabs.com When coupled with Mass Spectrometry (MS), which identifies the gaseous species evolved during the analysis, TGA-MS becomes a powerful tool for studying the thermal stability and decomposition pathways of materials like Titanium Trisulfide (TiS3). kuleuven.beorslabs.com

TGA studies on TiS3 have provided valuable insights into its thermal behavior, particularly its oxidation process. When heated in an air or oxygen-rich atmosphere, TiS3 undergoes thermal decomposition. nih.govresearchgate.netarxiv.org TGA curves typically show a mass loss that corresponds to the oxidation of TiS3 to Titanium Dioxide (TiO2). nih.govarxiv.org The onset of this oxidation has been observed to start at around 270 °C. nih.gov Some studies have reported an exothermic reaction occurring at approximately 300 °C, indicative of the oxidation process. researchgate.net

The coupled MS analysis allows for the identification of the gaseous products released during the thermal decomposition. In the case of TiS3 oxidation, the MS data reveals the evolution of sulfur-containing species. nih.govarxiv.org The detection of ions with mass-to-charge ratios corresponding to sulfur (S) and sulfur dioxide (SO2) confirms that the mass loss observed in the TGA is due to the release of sulfur as the material converts to TiO2. nih.gov

TGA-MS is also crucial for understanding the thermal stability of TiS3 in different atmospheres. For example, studies have been conducted under both inert (e.g., Argon) and oxidizing atmospheres to compare the decomposition behavior. arxiv.org These analyses help in determining the temperature limits for processing and device applications of TiS3. The information gathered from TGA-MS is essential for developing controlled thermal treatments, such as the in-situ thermal conversion of TiS3 to TiO2 for applications in tunable photodetectors. researchgate.net

Table 5: TGA-MS Findings for TiS3

| Atmosphere | Key Observation | Evolved Species (from MS) | Reference |

|---|---|---|---|

| Air/O2 | Oxidation starts around 270-300 °C. nih.govresearchgate.net | Sulfur (S), Sulfur Dioxide (SO2) nih.gov | nih.govresearchgate.net |

| Argon | Thermal decomposition at higher temperatures. | - | arxiv.org |

Electron Microscopy Techniques (TEM, SEM) for Morphological and Microstructural Characterization of TiS3

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and microstructure of materials at high resolution. For Titanium Trisulfide (TiS3), SEM and TEM have been extensively used to characterize its quasi-one-dimensional nanoribbon and nanosheet structures.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure and crystallinity of materials. rruff.info High-resolution TEM (HRTEM) of TiS3 nanoribbons has been used to visualize the crystal lattice, confirming the growth direction and measuring the lattice spacing. researchgate.net For example, HRTEM has confirmed the growth of nanoribbons along specific crystallographic planes and has provided lattice spacing measurements that are in good agreement with XRD data. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and orientation of individual nanoribbons.

Together, SEM and TEM provide a comprehensive understanding of the physical form of TiS3 from the micrometer to the atomic scale. This information is crucial for correlating the material's structure with its observed electronic and optical properties and for the rational design of devices based on TiS3 nanostructures.

Table 6: Morphological and Microstructural Features of TiS3 from Electron Microscopy

| Technique | Observation | Typical Dimensions | Reference |

|---|---|---|---|

| SEM | Nanoribbon/whisker morphology | Length: 30-80 µm, Width: ~2 µm | researchgate.net |

| SEM | Surface topography of powders and films | - | nih.govresearchgate.net |

| HRTEM | Crystal lattice imaging, growth direction | Lattice spacing: e.g., 0.41 nm | researchgate.net |

| SAED | Crystal structure and orientation | - | rruff.info |

Future Research Directions and Emerging Paradigms in Titanium Trisulfide Tis3 Science

Exploration of Quantum Phenomena and Exotic States in Low-Dimensional TiS₃ Systems

The low-dimensional nature of titanium trisulfide (TiS₃) makes it a fertile ground for the emergence of novel quantum phenomena. researchgate.netmdpi.comehu.es As a quasi-one-dimensional van der Waals material, TiS₃'s unique crystal structure, composed of atomic chains, leads to highly anisotropic properties. researchgate.net This anisotropy is a key factor in its potential for hosting exotic electronic and quantum states. 2dsemiconductors.comcsic.esacs.org

One of the most intriguing areas of investigation is the potential for charge density waves (CDWs) in TiS₃. researchgate.netosti.govaip.org A CDW is a collective state where electrons form a periodic modulation of charge, which can be influenced by temperature and dimensionality. researchgate.netacs.org While CDW-like behavior has been suggested in semiconducting TiS₃, its origin is thought to be intricately linked to electron-electron interactions and requires further investigation to be fully understood. osti.govaip.org The ability to study these collective states in the few-layer limit of TiS₃ opens up new possibilities for their manipulation. osti.gov

Furthermore, there is growing interest in exploring topological states in TiS₃. Topological insulators are materials that are insulators in their bulk but have conducting states on their boundaries, which are protected by symmetry. princeton.edu While the topological classification of TiS₃ is currently considered trivial, the unique electronic properties and the potential for mixed-dimensionality metallic states warrant deeper investigation into its topological characteristics. researchgate.netmaterialsproject.org The study of quantum phenomena in TiS₃ nanostructures, such as quantum oscillations and the Aharonov-Bohm effect, could provide further insights into its topological nature. aip.org

The potential for excitonic condensation in monolayer TiS₃ is another exciting frontier. osti.gov An excitonic insulator is a state of matter where excitons, bound pairs of electrons and holes, spontaneously form a condensate. The predicted properties of monolayer TiS₃ make it a promising candidate for realizing this long-sought-after quantum state. osti.gov The exploration of these quantum phenomena in low-dimensional TiS₃ systems is not only of fundamental scientific interest but also holds promise for the development of advanced quantum devices. researchgate.net

Strategies for Enhancing Environmental Stability and Long-Term Performance of TiS₃-Based Devices

A critical challenge for the practical application of many novel 2D materials, including titanium trisulfide (TiS₃), is their long-term stability in ambient conditions. Future research will need to focus on developing robust strategies to protect TiS₃ from environmental degradation, which can significantly impact the performance and lifetime of devices.

One promising approach is the use of encapsulation layers. Materials such as hexagonal boron nitride (h-BN) and other stable 2D materials can be used to create van der Waals heterostructures that shield the TiS₃ from oxygen and moisture. Research into the optimal encapsulation materials and techniques will be crucial for preserving the intrinsic properties of TiS₃.

Another key area is the investigation of surface passivation techniques. This involves chemically treating the surface of TiS₃ to reduce its reactivity with the environment. Developing passivation methods that are effective without altering the desirable electronic and optical properties of TiS₃ will be a significant step forward.

Furthermore, understanding the degradation mechanisms of TiS₃ at a fundamental level is essential. Detailed studies on how factors like temperature, humidity, and light exposure affect the structural and chemical integrity of TiS₃ will inform the development of more effective stabilization strategies. The thermal stability of TiS₃ is a particularly critical issue for its future application in electronic and optoelectronic devices. researchgate.net

The long-term performance of TiS₃-based devices will also depend on the stability of the contacts between TiS₃ and other materials, such as metals in transistors. Research into creating stable and low-resistance contacts is vital for ensuring reliable device operation over extended periods.

Investigation of Tunable Properties through Doping, Functionalization, and Intercalation of TiS₃

The ability to tune the properties of titanium trisulfide (TiS₃) is crucial for its application in a wide range of technologies. Doping, functionalization, and intercalation are powerful techniques to modify the electronic, optical, and magnetic properties of materials.

Doping involves introducing impurity atoms into the TiS₃ lattice. This can be used to control the carrier concentration and type (n-type or p-type), which is fundamental for creating electronic devices like transistors and diodes. Theoretical studies have shown that doping can significantly alter the electronic band structure and carrier mobility of TiS₃. Future experimental work should focus on developing controlled and reproducible doping methods and characterizing the resulting material properties.

Functionalization refers to the attachment of molecules or functional groups to the surface of TiS₃. This can be used to modify its surface chemistry, enhance its stability, and introduce new functionalities. For example, functionalization could be used to improve the selectivity of TiS₃-based gas sensors or to facilitate its integration with biological systems for biosensing applications.

Intercalation is the insertion of atoms or molecules between the layers of TiS₃. This process can significantly alter the interlayer spacing and coupling, leading to changes in the electronic and vibrational properties of the material. Intercalation has been shown to be an effective way to tune the properties of other layered materials and holds similar promise for TiS₃. Investigating the effects of intercalating different species into TiS₃ could lead to the discovery of new phenomena and applications.

A particularly interesting avenue of research is the use of strain engineering to tune the properties of TiS₃. csic.esacs.org Applying mechanical strain has been shown to modify the band structure and anisotropy of TiS₃, which could be exploited to create devices with tunable optoelectronic properties. csic.esacs.org For instance, the anisotropy of the material, which is already stronger than that of black phosphorus, can be further tuned by strain. csic.esacs.org

Development of Novel Synthesis Routes for Scalable and Controlled Production of High-Quality TiS₃

The advancement of titanium trisulfide (TiS₃) science and technology is intrinsically linked to the ability to produce high-quality materials in a scalable and controlled manner. While methods like mechanical exfoliation have been instrumental in early studies, they are not suitable for large-scale production. 2dsemiconductors.comunl.eduscispace.com

Future research must focus on developing novel synthesis routes that offer precise control over the material's dimensions, morphology, and crystalline quality. Chemical vapor deposition (CVD) and physical vapor transport (PVT) are promising techniques that have been successfully used for other 2D materials. Optimizing the growth parameters for these methods, such as precursor materials, temperature, and pressure, will be key to achieving high-quality, large-area TiS₃ films and nanoribbons.

One innovative approach that has shown promise is the vapor-liquid-solid (VLS) growth technique, which allows for the direct growth of highly crystalline TiS₃ nanoribbons on substrates. 2dsemiconductors.com This method offers advantages in producing thin materials that are easier to exfoliate down to monolayers. 2dsemiconductors.com

Solution-based synthesis methods, such as colloidal synthesis, also warrant exploration. These methods could offer a low-cost and scalable route to producing TiS₃ nanocrystals and nanosheets. The challenge will be to achieve the high degree of crystallinity and stoichiometry required for high-performance electronic and optoelectronic applications.

A key aspect of controlled synthesis is the ability to produce TiS₃ with a low density of defects. 2dsemiconductors.com Defects can significantly impact the material's electronic and optical properties, so developing synthesis methods that minimize their formation is crucial. Advanced characterization techniques will be essential to correlate the synthesis conditions with the resulting material quality.

The successful development of these novel synthesis routes will be a critical enabler for the widespread adoption of TiS₃ in future technologies, moving it from the laboratory to industrial applications.

Identification and Characterization of Unexplored Applications of TiS₃ in Advanced Technologies

The unique properties of titanium trisulfide (TiS₃) open the door to a wide range of potential applications in advanced technologies, many of which remain unexplored. Future research should focus on identifying and characterizing these novel applications, leveraging the material's distinct characteristics.

One promising area is in thermoelectrics . The anisotropic thermal conductivity of TiS₃, with significantly different heat transport along different crystal axes, could be exploited for the development of efficient thermoelectric devices for waste heat recovery and cooling. acs.org The unusually high contribution of optical phonons to heat conduction in TiS₃ is a unique feature that could be harnessed for thermal management applications. acs.org

In the realm of spintronics , the investigation of magnetic properties in TiS₃ nanostructures is a nascent but exciting field. nih.gov Theoretical studies suggest that the magnetic ground state of TiS₃ nanoribbons can be dependent on their width and edge structure, opening up possibilities for creating novel spintronic devices. mdpi.comnih.gov

The strong and anisotropic light-matter interaction in TiS₃ makes it a compelling candidate for nanophotonics and plasmonics . csic.esacs.org The ability to tune the plasmonic properties of TiS₃ with strain could lead to the development of reconfigurable plasmonic devices for guiding and manipulating light at the nanoscale. acs.org

Furthermore, the high surface-to-volume ratio and reactive surface of TiS₃ make it a potential material for catalysis and energy storage . Its catalytic activity for various chemical reactions could be explored, and its layered structure might be suitable for use as an electrode material in batteries and supercapacitors. 2dsemiconductors.com

The semiconducting nature of TiS₃, with a direct bandgap of around 1.0 eV, also makes it attractive for applications in flexible and transparent electronics . researchgate.netunl.edu Its potential for high carrier mobility, particularly for electrons, surpasses that of some other well-known 2D materials like MoS₂. unl.eduscispace.com

By systematically exploring these and other potential applications, the full technological potential of this versatile material can be unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products